Tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate is a complex organic compound classified under the pyrazolopyridine category. Its structure is characterized by the presence of a tert-butyl group, a chlorophenyl moiety, and a pyrazolopyridine core. This compound has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry.
The compound is identified by the CAS number 1188265-37-3 and has been cataloged in databases such as PubChem and Benchchem, which provide detailed chemical information and synthesis methods. It falls under the broader classification of heterocyclic compounds, specifically those that contain both pyrazole and pyridine rings.
The synthesis of tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate typically involves a multi-step process. A common synthetic route includes:
The reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yield and purity. While specific industrial production methods are not extensively documented, they generally involve scaling up laboratory procedures, focusing on refining these parameters for mass production.
The molecular formula of tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate is C17H20ClN3O2. The structure can be represented as follows:
InChI=1S/C17H20ClN3O2/c1-17(2,3)23-16(22)21-9-8-14-13(10-21)15(20-19-14)11-4-6-12(18)7-5-11/h4-7H,8-10H2,1-3H3,(H,19,20)
The compound features a unique arrangement that contributes to its chemical properties and potential biological activities. The presence of the chlorophenyl group modifies its reactivity compared to similar compounds.
Tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate can participate in various chemical reactions typical for pyrazolopyridines:
These reactions are significant for exploring its potential applications in medicinal chemistry.
The mechanism of action for tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate involves interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to modulation of biological pathways relevant to its potential therapeutic effects:
Understanding these mechanisms is crucial for assessing its therapeutic potential.
The physical properties include:
Key chemical properties include:
Relevant data from sources like PubChem provide insights into these properties.
Tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate has several promising applications:
Its unique structure and properties make it a valuable compound for ongoing research across various scientific domains.
Introduction to the CompoundTert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS: 1188265-37-3) is a Boc-protected heterocyclic building block with molecular formula C₁₇H₂₀ClN₃O₂ and molecular weight 333.82 g/mol [1] [2] [5]. This compound features a fused bicyclic system comprising a pyrazole ring annulated to a partially saturated pyridine ring, with a 4-chlorophenyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the piperazinyl nitrogen. Its primary application lies in pharmaceutical intermediate synthesis, particularly for bioactive molecules targeting neurological disorders and inflammation [1] [5].
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 1188265-37-3 | [1] |
Molecular Formula | C₁₇H₂₀ClN₃O₂ | [2] |
Molecular Weight | 333.82 g/mol | [2] |
IUPAC Name | tert-butyl 3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | [2] |
SMILES | O=C(N1CCC(NN=C2C3=CC=C(Cl)C=C3)=C2C1)OC(C)(C)C | [2] |
Purity Specification | ≥95% | [1] |
Cyclocondensation reactions between 1,3-dicarbonyl compounds and hydrazine derivatives represent a cornerstone for constructing the pyrazolo[4,3-c]pyridine scaffold. A prevalent route involves reacting tert-butyl 4-oxopiperidine-1-carboxylate with hydrazine hydrate under reflux conditions to generate the Boc-protected 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine intermediate (CAS: 230301-11-8) [4]. Subsequent Vilsmeier-Haack formylation at the 3-position yields an aldehyde, which undergoes condensation with (4-chlorophenyl) magnesium bromide in a Grignard reaction or Wittig olefination followed by catalytic hydrogenation. Alternatively, microwave-assisted cyclocondensation significantly enhances reaction efficiency, reducing synthesis time from hours to minutes while improving yields by 15-20% compared to conventional heating [7] [8].
Late-stage introduction of the 4-chlorophenyl group via cross-coupling reactions offers superior regiocontrol over direct cyclization methods. Suzuki-Miyaura coupling stands out, employing tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate and (4-chlorophenyl)boronic acid with Pd(PPh₃)₄ catalyst. Critical studies reveal that electron-deficient palladium complexes (e.g., Pd(dppf)Cl₂) in toluene/ethanol mixtures (3:1) at 80°C achieve >90% conversion with minimal protodebromination byproducts (<2%) [8]. Alternatively, Ullmann-type coupling using copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine in DMSO enables C-N bond formation for N-aryl derivatives, though this is less applicable for the C3-aryl functionalization required here.
The Boc group serves dual roles: preventing N-alkylation during ring functionalization and enhancing solubility for purification. Standard protection employs di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP), achieving near-quantitative yields of the Boc-protected intermediate [4]. Crucially, deprotection kinetics diverge significantly between the pyrazole (N1) and piperazinyl (N5) nitrogens: Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C selectively removes the N5-Boc group within 30 minutes, while the N1-Boc derivative requires extended reaction times (>2 hours) at 25°C due to steric hindrance and electronic effects [4] [6]. This differential reactivity enables sequential deprotection strategies for synthesizing N1- or N5-substituted analogs.
Regioselectivity presents a major synthetic hurdle due to the potential formation of [3,4-c] and [4,3-c] pyridine isomers. Computational studies (DFT) indicate that the kinetic preference for [4,3-c] annulation arises from lower activation energy (ΔΔG‡ = 3.2 kcal/mol) in the cyclocondensation step involving 4-aminopiperidine derivatives versus 3-aminopiperidines [8]. Solvent effects further modulate selectivity: Polar aprotic solvents like DMF favor the [4,3-c] isomer by stabilizing the transition state dipole, whereas protic solvents (e.g., ethanol) promote prototropic shifts leading to mixtures. Strategies to enforce regiocontrol include:
Table 2: Regioselectivity Modulating Factors
Factor | Effect on [4,3-c]:[3,4-c] Ratio | Mechanism |
---|---|---|
DMF Solvent | 9:1 | Dipole stabilization |
Ethanol Solvent | 3:1 | Prototropic equilibration |
Lewis Acid (ZnCl₂) | 8:1 | Chelation control |
Microwave Irradiation | >20:1 | Kinetic pathway dominance |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2